Unveiling Uvarigranol C: A Technical Guide to its Discovery and Isolation from Uvaria boniana
Unveiling Uvarigranol C: A Technical Guide to its Discovery and Isolation from Uvaria boniana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Uvarigranol C, a polyoxygenated cyclohexene identified from the plant Uvaria boniana. This document details the experimental protocols for its extraction and purification and presents available quantitative data.
Introduction
Uvaria boniana, a member of the Annonaceae family, is a plant that has been a source of diverse secondary metabolites. Phytochemical investigations have led to the isolation of various classes of compounds, including essential oils and flavonoids. Among the more structurally unique constituents are the polyoxygenated cyclohexenes. This guide focuses on a specific member of this class, Uvarigranol C, and its related analogs, collectively referred to as uvaribonols. These compounds have garnered interest due to the established biological activities of similar polyoxygenated cyclohexenes from the Uvaria genus, which include cytotoxic, antimicrobial, and anti-inflammatory properties.
Discovery and Chemical Structure
Uvarigranol C was first reported as part of a series of seven new polyoxygenated cyclohexenes, named uvaribonol A-G, isolated from the ethanol extract of the stems of Uvaria boniana[1]. While the initial publication did not use the name "Uvarigranol C," this designation is now associated with one of these compounds, bearing the CAS number 172104-04-0. The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Subsequent research on the leaves of Uvaria boniana led to the isolation of two additional polyoxygenated cyclohexenes, named bonianol A and bonianol B, further highlighting the chemical diversity within this plant species[2].
Table 1: Spectroscopic Data for Bonianol A (a related polyoxygenated cyclohexene from Uvaria boniana) [2]
| Position | ¹H NMR (δH, mult., J in Hz) | ¹³C NMR (δC) |
| 1 | 4.25 (d, 2.4) | 73.2 |
| 2 | 5.92 (d, 2.4) | 128.9 |
| 3 | - | 136.8 |
| 4 | 4.60 (d, 5.4) | 72.9 |
| 5 | 2.65 (m) | 38.4 |
| 6α | 1.95 (m) | 28.5 |
| 6β | 1.80 (m) | |
| 7 | 3.65 (s) | 56.4 |
| 1' | - | 166.5 |
| 2', 6' | 8.05 (d, 7.5) | 129.8 |
| 3', 5' | 7.48 (t, 7.5) | 128.6 |
| 4' | 7.61 (t, 7.5) | 133.4 |
| 1'' | - | 166.2 |
| 2'', 6'' | 8.10 (d, 7.5) | 130.2 |
| 3'', 5'' | 7.52 (t, 7.5) | 128.7 |
| 4'' | 7.65 (t, 7.5) | 133.6 |
| OAc-α | 2.10 (s) | 170.1, 21.2 |
| OAc-β | 2.05 (s) | 170.5, 20.9 |
Note: Data for Bonianol A is provided as a representative example of a polyoxygenated cyclohexene from Uvaria boniana. Complete data for Uvarigranol C from the primary literature was not available.
Experimental Protocols
The following protocols are based on the methodologies described for the isolation of polyoxygenated cyclohexenes from Uvaria boniana and related species.
Plant Material Collection and Preparation
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Collection: The stems of Uvaria boniana are collected from their natural habitat.
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Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.
Extraction and Fractionation
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
Isolation and Purification
The ethyl acetate fraction, enriched with polyoxygenated cyclohexenes, is subjected to a series of chromatographic techniques to isolate the individual compounds.
Biological Activity
The initial screening of the seven uvaribonols (A-G) isolated from the stems of Uvaria boniana showed that the natural compounds themselves were inactive in in vitro cytotoxicity tests against several human tumor cell lines[1]. However, some of their derivatives exhibited significant cytotoxic activities[1].
Table 2: Cytotoxicity of Uvaribonol Derivative 2a [1]
| Cell Line | IC₅₀ (µg/mL) |
| KB | < 1 |
| Bel7402 | < 1 |
| HCT-8 | < 0.1 |
Note: The specific structure of derivative 2a was not detailed in the available abstract.
Conclusion
Uvarigranol C and its related uvaribonols represent a series of structurally interesting polyoxygenated cyclohexenes from Uvaria boniana. While the parent compounds have not demonstrated significant cytotoxicity, their derivatives show promise, warranting further investigation into their structure-activity relationships. The detailed protocols provided in this guide offer a foundation for the isolation of these compounds for further chemical and biological studies. Future research should focus on the full structural elucidation of all isolated compounds and their derivatives, as well as a broader screening of their biological activities to uncover their therapeutic potential.
